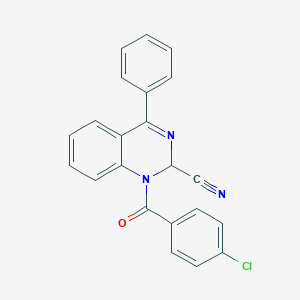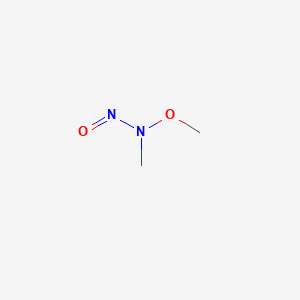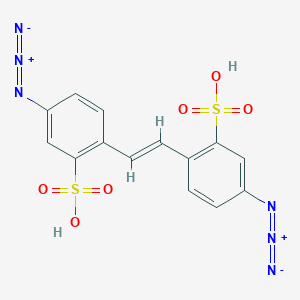
N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide, also known as GSK2334470, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific research fields. This compound has been shown to have significant effects on the biochemical and physiological processes of cells, making it a valuable tool for investigating cellular signaling pathways and disease mechanisms.
Wirkmechanismus
The mechanism of action of N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide involves the inhibition of the protein kinase TBK1, which plays a critical role in various cellular signaling pathways. By inhibiting TBK1, N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide can modulate the activity of downstream signaling molecules, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, modulation of immune system function, and modulation of neuronal signaling pathways. These effects make N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide a valuable tool for investigating the mechanisms underlying various cellular processes and disease mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide in lab experiments include its high purity, stability, and specificity for TBK1. However, there are also some limitations to its use, including the need for careful optimization of experimental conditions and potential off-target effects on other cellular signaling pathways.
Zukünftige Richtungen
There are many potential future directions for research involving N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide, including the investigation of its potential therapeutic applications in various disease contexts, the identification of novel downstream targets of TBK1 inhibition, and the development of more potent and specific TBK1 inhibitors. Additionally, the use of N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide in combination with other therapeutic agents may have synergistic effects that could be explored in future research.
Synthesemethoden
The synthesis of N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide involves several steps, including the reaction of 5-chloro-2-nitropyridine with 4-fluorobenzenesulfonyl chloride, followed by reduction and purification. The resulting compound has been shown to be highly pure and stable, making it suitable for use in a wide range of research applications.
Wissenschaftliche Forschungsanwendungen
N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide has been extensively studied for its potential applications in various scientific research fields, including cancer research, immunology, and neurobiology. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for the treatment of various types of cancer. In immunology, N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide has been shown to modulate the immune response, making it a valuable tool for investigating the mechanisms underlying immune system function. In neurobiology, this compound has been shown to affect neuronal signaling pathways, making it a potential therapeutic agent for the treatment of neurological disorders.
Eigenschaften
Molekularformel |
C11H8ClFN2O2S |
|---|---|
Molekulargewicht |
286.71 g/mol |
IUPAC-Name |
N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C11H8ClFN2O2S/c12-8-1-6-11(14-7-8)15-18(16,17)10-4-2-9(13)3-5-10/h1-7H,(H,14,15) |
InChI-Schlüssel |
YWIHJZQCDUPCKV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Löslichkeit |
43 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-O-[2-(Dipropylamino)-2-oxoethyl]rifamycin](/img/structure/B231824.png)



![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)








